7-羟基-4'-硝基异黄酮

描述

7-Hydroxy-4’-nitroisoflavone is a chemical compound . It is used in the synthesis of isoflavones, daidzin, and soflavone amide derivatives .

Synthesis Analysis

The synthesis of 7-Hydroxy-4’-nitroisoflavone and similar compounds has been investigated in several studies . For instance, one study explored the effect of 7-Methoxyflavone (MP) and 7-Hydroxy-4’-nitroisoflavone (HNF) on erythrocytes exposed to oxidative damage with hydrogen peroxide (H2O2) application . Another study discussed the synthesis of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis

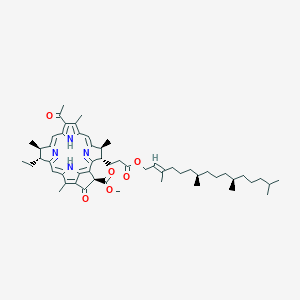

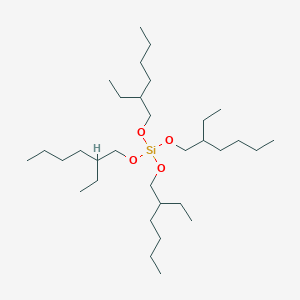

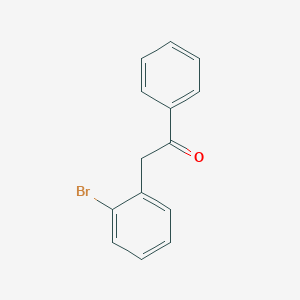

The molecular structure of 7-Hydroxy-4’-nitroisoflavone has been analyzed in several studies . The compound’s structure allows for the formation of various weaker interactions such as π···π and lp···π in the presence of strong O–H···O hydrogen bonds and relatively weaker C–H···O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving 7-Hydroxy-4’-nitroisoflavone have been studied . For example, one study investigated the effect of 7-Methoxyflavone (MP) and 7-Hydroxy-4’-nitroisoflavone (HNF) on erythrocytes exposed to oxidative damage with hydrogen peroxide (H2O2) application .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-4’-nitroisoflavone have been analyzed . The compound is slightly soluble in water . The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate .科学研究应用

Biochemistry: Antioxidant Properties

7-Hydroxy-4’-nitroisoflavone: has been studied for its antioxidant effects, particularly in protecting human erythrocytes from oxidative damage . This compound has shown potential in reducing lipid peroxidation levels and increasing the activity of antioxidant enzymes, suggesting its use as a protective agent against oxidative stress in biological systems.

Pharmacology: Therapeutic Potential

In pharmacological research, 7-Hydroxy-4’-nitroisoflavone is explored for its role in synthesizing isoflavones and derivatives like daidzin and soflavone amide . These compounds have various therapeutic applications, including cancer treatment, indicating the significance of 7-Hydroxy-4’-nitroisoflavone in drug development.

Environmental Science: Mitigation of Oxidative Damage

The environmental impact of 7-Hydroxy-4’-nitroisoflavone is linked to its ability to mitigate oxidative damage. Studies have demonstrated its effectiveness in reducing the oxidative products of lipid peroxidation, which can be beneficial in environmental models where oxidative stress is a concern .

Materials Science: Synthesis of Isoflavones

In materials science, 7-Hydroxy-4’-nitroisoflavone serves as a precursor in the synthesis of various isoflavones . These compounds are integral to developing new materials with potential applications in biodegradable plastics, coatings, and other advanced materials.

Analytical Chemistry: Chemical Analysis and Synthesis

7-Hydroxy-4’-nitroisoflavone: is utilized in analytical chemistry for the synthesis of complex flavonoids and their derivatives . Its properties aid in the development of analytical methods for detecting and quantifying biological and chemical substances.

Chemical Engineering: Process Development

The compound’s role in chemical engineering involves process development for the synthesis of isoflavones and related compounds . Its solubility and reactivity are crucial parameters in designing efficient and scalable chemical processes.

Food Technology: Anti-Browning Agent

Research in food technology has identified 7-Hydroxy-4’-nitroisoflavone as a potential natural anti-browning agent. It can inhibit polyphenol oxidase, an enzyme responsible for the browning of cut fruits and vegetables , thus extending the shelf life of fresh produce.

Medical Research: Cancer Therapy

In medical research, the antioxidant properties of 7-Hydroxy-4’-nitroisoflavone are being investigated for their potential in cancer therapy. By reducing oxidative stress, it may help in protecting healthy cells during chemotherapy and radiation treatments .

作用机制

Target of Action

The primary targets of 7-Hydroxy-4’-nitroisoflavone (HNF) are human erythrocytes . These cells are in constant motion within the blood, inevitably coming into contact with various factors such as different toxic substances, drugs, and reactive oxygen species .

Mode of Action

HNF interacts with its targets, the erythrocytes, by mitigating oxidative damage caused by hydrogen peroxide (H2O2) application . This interaction results in changes to the antioxidant enzymes activities of the erythrocytes .

Biochemical Pathways

The biochemical pathways affected by HNF involve antioxidant enzymes such as total superoxide dismutase (SOD), manganese SOD (MnSOD), cupper-zinc SOD (CuZnSOD), and catalase (CAT) . The downstream effects of these pathways include a reduction in the level of lipid peroxidation, which is a marker of oxidative stress .

Pharmacokinetics

It is known that hnf is slightly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of HNF’s action include a significant reduction in the level of lipid peroxidation by increasing the antioxidant enzymes activities of erythrocytes in oxidative stress . This contributes to the attenuation of oxidative damage in human erythrocytes .

Action Environment

Environmental factors that influence the action, efficacy, and stability of HNF include the presence of reactive oxygen species and other oxidative stressors . These factors can increase the oxidative products of lipid peroxidation, against which HNF has shown to have a mitigating effect .

安全和危害

未来方向

属性

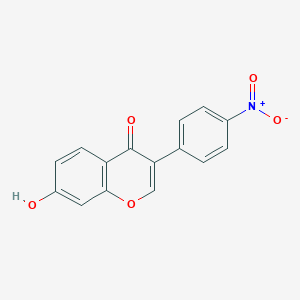

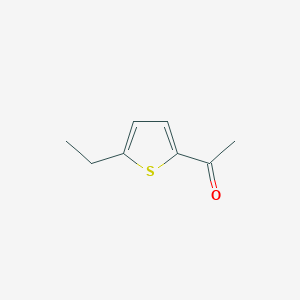

IUPAC Name |

7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEESSYSSRMOMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428664 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4'-nitroisoflavone | |

CAS RN |

15485-80-0 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 7-hydroxy-4'-nitroisoflavone on β-lactamases?

A1: 7-Hydroxy-4'-nitroisoflavone acts as a reversible inhibitor of β-lactamases []. While the exact binding mechanism requires further investigation, in vitro studies demonstrated that 7-hydroxy-4'-nitroisoflavone inhibits the β-lactamase from Bacillus cereus with a Ki value of 27.65 ± 4.22 µM []. This inhibition was further supported by in silico docking studies suggesting potential binding interactions with the enzyme's active site [].

Q2: How does the inhibitory activity of 7-hydroxy-4'-nitroisoflavone on enzymes vary across different targets?

A2: Research indicates that 7-hydroxy-4'-nitroisoflavone demonstrates inhibitory activity against multiple enzymes, albeit with varying potency. For instance, it exhibits a Ki value of 27.65 ± 4.22 µM against β-lactamase from Bacillus cereus [] and a Ki value of 58.92 ± 12.83 µM against potato polyphenol oxidase (pPPO) []. This difference in inhibitory potency highlights the influence of the target enzyme's structure on the compound's binding affinity.

Q3: What is the significance of 7-hydroxy-4'-nitroisoflavone's synergistic effect with penicillin?

A3: The research demonstrates a significant synergistic effect between 7-hydroxy-4'-nitroisoflavone and penicillin against Klebsiella pneumoniae and Escherichia coli []. This synergy is crucial as it completely inhibits bacterial growth, suggesting a potential strategy to combat antibiotic resistance. This finding opens avenues for exploring 7-hydroxy-4'-nitroisoflavone as an adjuvant therapy to enhance the efficacy of existing antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)